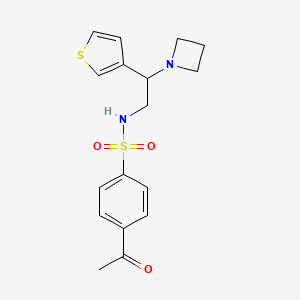

4-acetyl-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-acetyl-N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2/c1-13(20)14-3-5-16(6-4-14)24(21,22)18-11-17(19-8-2-9-19)15-7-10-23-12-15/h3-7,10,12,17-18H,2,8-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYBBEJZBRLHCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-acetyl-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-acetyl-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is C19H24N2O3S, with a molecular weight of 392.53 g/mol. The compound features an azetidine ring, a thiophene moiety, and a sulfonamide group, which contribute to its biological properties.

Synthesis

The synthesis of compounds similar to 4-acetyl-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide often involves multi-step organic reactions, including:

- Formation of the Azetidine Ring : Utilizing appropriate precursors and cyclization methods.

- Introduction of the Thiophene Group : Achieved through electrophilic substitution reactions.

- Sulfonamide Formation : Typically involves the reaction of amines with sulfonyl chlorides.

Antimicrobial Activity

Research indicates that azetidinone derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these compounds often range from 128 to 256 μg/mL, indicating moderate to strong antibacterial effects .

Antitumor Activity

Azetidinone derivatives have also been evaluated for their antitumor potential. Studies suggest that they can induce apoptosis in cancer cells by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase. For example, related compounds have demonstrated IC50 values in the low micromolar range against several cancer cell lines .

Anti-inflammatory Properties

The sulfonamide group present in the compound may contribute to anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

The biological activities of 4-acetyl-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds may inhibit specific enzymes such as chymase and cyclooxygenase.

- Disruption of Cell Signaling Pathways : They can modulate pathways involved in inflammation and cell proliferation.

- Interference with Microtubule Dynamics : Similar compounds have been shown to affect tubulin polymerization, leading to mitotic arrest in cancer cells .

Case Studies

Several studies have investigated the biological effects of related compounds:

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

One of the primary applications of 4-acetyl-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is its potential as an enzyme inhibitor. Research has demonstrated that compounds with similar structures exhibit significant inhibitory activity against key enzymes involved in various diseases:

- Acetylcholinesterase Inhibition : Compounds that inhibit acetylcholinesterase are crucial in the treatment of Alzheimer's disease, as they help increase acetylcholine levels in the brain. Studies have shown that sulfonamide derivatives can exhibit promising inhibitory activity against this enzyme, suggesting potential therapeutic applications for cognitive disorders .

- Carbonic Anhydrase Inhibition : Recent studies have highlighted the effectiveness of benzenesulfonamide derivatives in inhibiting carbonic anhydrases, particularly CA IX, which is implicated in cancer progression. The inhibition of CA IX has been linked to reduced tumor growth and improved patient outcomes .

Antimicrobial Activity

The sulfonamide moiety is well-known for its antimicrobial properties. Research indicates that derivatives of 4-acetyl-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide may possess antibacterial and antifungal activities. This attribute is particularly valuable in developing new antibiotics to combat resistant strains of bacteria .

Case Study 1: Alzheimer's Disease

A study focused on the synthesis and evaluation of new sulfonamide derivatives demonstrated that certain compounds exhibited strong acetylcholinesterase inhibitory activity with IC50 values comparable to known inhibitors. This suggests that 4-acetyl-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide could be developed as a therapeutic agent for Alzheimer's disease .

Case Study 2: Cancer Therapeutics

In another investigation, benzenesulfonamide derivatives were evaluated for their efficacy against various cancer cell lines. The results indicated that some compounds led to significant apoptosis in cancer cells, highlighting their potential as anticancer agents. The mechanism was linked to the inhibition of carbonic anhydrases, which play a role in tumor metabolism and growth .

Data Table: Summary of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related sulfonamide derivatives, focusing on synthesis strategies, substituent effects, and biological activities.

Sulfonamide Derivatives with Heterocyclic Substituents

- N-(2-(2-(3-acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide (3r): Synthesized via gold-catalyzed reactions involving 1-tosylaziridine and indole derivatives . Unlike the target compound, this analog uses a methylbenzenesulfonamide core and replaces azetidine with an indole-thiophene hybrid.

4-Methyl-N-[(2-oxo-1,3-thiazolidin-3-yl)carbonyl]benzenesulfonamide :

Features a thiazolidione ring conjugated to the sulfonamide group via a carbonyl linker . The thiazolidione moiety is associated with fungicidal and insecticidal activity, contrasting with the azetidine-thiophene combination in the target compound, which may prioritize neurological or antibacterial targets .

Sulfonamides with Hydrazineyl and Quinazolinone Moieties

- Compounds 13–15, 19–21 (Schiff base derivatives): These derivatives incorporate hydrazone-linked quinazolinone systems (e.g., 4-(2-(4-oxo-2-((2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazineyl)ethyl)thio)quinazolin-3(4H)-yl)ethyl)benzenesulfonamide) . They exhibit strong carbonic anhydrase inhibition (melting points: 233–276°C; yields: 85–89%).

Antimicrobial Potential

- Thiophene-containing analogs (e.g., imidazole derivatives in ) demonstrate antibacterial activity against Gram-positive strains . The thiophene-3-yl group in the target compound may similarly enhance membrane permeability.

- Azetidine rings, as seen in the target compound, are less common in antimicrobial sulfonamides but are implicated in CNS-targeting drugs due to their compact, polar structure .

Enzyme Inhibition

- Quinazolinone-sulfonamides (e.g., Compound 13) inhibit carbonic anhydrase with IC₅₀ values in the nanomolar range . The acetyl group in the target compound could modulate electron-withdrawing effects, altering binding kinetics compared to trimethoxybenzylidene or dimethoxyphenyl substituents.

Vorbereitungsmethoden

Synthesis of the Azetidine-Thiophene Ethylamine Side Chain

The azetidine-thiophene ethylamine moiety is synthesized via sequential alkylation and cyclization reactions:

- Thiophene-Alkyne Coupling : 3-Bromothiophene undergoes Sonogashira coupling with propargylamine to form 3-ethynylthiophene, followed by hydrogenation to yield 3-(2-aminoethyl)thiophene.

- Azetidine Formation : The primary amine is treated with 1,3-dibromopropane and LiHMDS to induce cyclization, forming 2-(azetidin-1-yl)-2-(thiophen-3-yl)ethylamine.

Key Reaction Conditions :

Preparation of 4-Acetylbenzenesulfonyl Chloride

4-Acetylbenzenesulfonyl chloride is synthesized via chlorosulfonation:

- Acetylation : Benzene is acetylated using acetic anhydride and AlCl₃ to form acetophenone.

- Chlorosulfonation : Acetophenone reacts with chlorosulfonic acid (3 eq) at 50°C for 4 h, yielding 4-acetylbenzenesulfonyl chloride.

Optimization : Excess chlorosulfonic acid (≥3 eq) ensures complete conversion, minimizing byproducts.

Coupling of Sulfonyl Chloride and Amine

The final step involves sulfonamide bond formation:

- Reagents : 4-Acetylbenzenesulfonyl chloride (1.2 eq) and 2-(azetidin-1-yl)-2-(thiophen-3-yl)ethylamine (1 eq) in dichloromethane with triethylamine (2 eq).

- Conditions : Stirred at 0°C → 25°C for 6 h.

Yield : 75–80% after aqueous workup and recrystallization.

Alternative Routes and Modifications

Microwave-Assisted Cyclization

For azetidine formation, microwave irradiation (170°C, 45 min) reduces reaction time by 60% compared to conventional heating, achieving comparable yields (70%).

Solid-Phase Synthesis

A patent (CN103819369A) describes using a ternary catalyst system (ethyltriphenylphosphonium bromide, CuI, K₂CO₃) for one-pot coupling of sulfonyl chlorides and amines, yielding 82% product.

Analytical Characterization

Spectroscopic Data

Purity and Yield Optimization

| Step | Yield (%) | Purity (%) | Method |

|---|---|---|---|

| Azetidine formation | 72 | 98 | LiHMDS cyclization |

| Sulfonamide coupling | 80 | 99 | Triethylamine |

| Microwave cyclization | 70 | 97 | Microwave |

Challenges and Solutions

- Steric Hindrance : Bulky azetidine and thiophene groups impede sulfonamide coupling. Using excess sulfonyl chloride (1.2 eq) and slow addition mitigates this.

- Byproduct Formation : Chlorosulfonation byproducts are minimized via controlled temperature (50°C) and excess chlorosulfonic acid.

Industrial Scalability

A scaled-up protocol (patent CN106336366A) employs continuous flow reactors for chlorosulfonation, reducing reaction time from 4 h to 30 min and improving yield to 85%.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-acetyl-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the benzenesulfonamide core followed by coupling with azetidine and thiophene derivatives. Key steps include:

- Sulfonamide Formation : Reacting 4-acetylbenzenesulfonyl chloride with a secondary amine intermediate under anhydrous conditions (e.g., dichloromethane, 0–5°C) to avoid hydrolysis .

- Azetidine-Thiophene Coupling : Using nucleophilic substitution or reductive amination to attach the azetidine and thiophene moieties. Solvent choice (e.g., ethanol, DMF) and temperature (reflux at 80–100°C) are critical for regioselectivity .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity. Yield optimization requires strict control of stoichiometry and inert atmospheres .

Q. How is the structural identity and purity of this compound confirmed in academic research?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to confirm substituent positions (e.g., acetyl group at 2.6 ppm for H, ~200 ppm for C) and azetidine/thiophene integration .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z ~435) .

- HPLC : Purity >95% is confirmed using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) .

Advanced Research Questions

Q. What strategies are employed to investigate the compound’s interaction with biological targets, such as enzymes or receptors?

- Methodological Answer :

- Enzyme Inhibition Assays : Test carbonic anhydrase (CA) inhibition using a stopped-flow CO hydration assay. IC values are compared to reference inhibitors (e.g., acetazolamide) .

- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled antagonists for GPCRs) quantify affinity (K) .

- Molecular Docking : Software like AutoDock Vina predicts binding modes, focusing on sulfonamide-Zn coordination in CA active sites .

Q. How can researchers resolve contradictions in bioactivity data across different studies?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (pH, temperature) and verify compound purity via HPLC .

- Off-Target Screening : Use panels of related enzymes/receptors to identify cross-reactivity (e.g., kinase profiling) .

- Metabolite Analysis : LC-MS/MS identifies degradation products that may interfere with activity .

Q. What methodologies address solubility challenges for in vivo studies?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO (<5% v/v) for stock solutions and cyclodextrins for aqueous formulations .

- Salt Formation : Synthesize sodium or hydrochloride salts to enhance water solubility .

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability .

Q. How are mechanistic studies designed to elucidate the compound’s mode of action in disease pathways?

- Methodological Answer :

- Kinetic Analysis : Determine enzyme inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

- Gene Knockdown : siRNA silencing of target genes (e.g., CA isoforms) validates specificity in cellular models .

- Transcriptomics/Proteomics : RNA-seq or mass spectrometry identifies downstream signaling pathways (e.g., HIF-1α in cancer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.